trans,trans-4'-Propyl-4-(3,4,5-trifluorophenyl)bicyclohexyl is a chemical compound with the molecular formula and a molecular weight of approximately . This compound features a bicyclohexyl core that is substituted with both a propyl group and a trifluorophenyl group. It is primarily utilized in the field of liquid crystal technology, particularly in the formulation of polymer-dispersed liquid crystal (PDLC) mixtures and switchable films .
The synthesis of trans,trans-4'-Propyl-4-(3,4,5-trifluorophenyl)bicyclohexyl typically involves several key steps:
In industrial production settings, these synthetic routes are scaled up for higher yields and purities. Techniques such as continuous flow reactors and advanced purification methods like recrystallization and chromatography are often employed to optimize production .
The molecular structure of trans,trans-4'-Propyl-4-(3,4,5-trifluorophenyl)bicyclohexyl can be represented using various structural formulas:
CCCC1CCC(CC1)C2CCC(CC2)C3=CC(=C(C(=C3)F)F)F
FEWMLRARKGRCCE-UHFFFAOYSA-N
This structure highlights the bicyclic framework along with the propyl and trifluorophenyl substituents .
trans,trans-4'-Propyl-4-(3,4,5-trifluorophenyl)bicyclohexyl can participate in various chemical reactions due to its functional groups:
The reactivity profile of this compound allows it to be utilized in further synthetic pathways for creating more complex molecules or materials.
The mechanism of action for trans,trans-4'-Propyl-4-(3,4,5-trifluorophenyl)bicyclohexyl primarily revolves around its ability to align and reorient in response to external electric fields. This property is essential for its application in liquid crystal displays (LCDs), where the orientation affects light transmission through the display matrix . The molecular interactions involved include alignment with the liquid crystal matrix and pathways that facilitate reorientation under applied electric fields.
These properties highlight its suitability for applications requiring specific thermal and solubility characteristics .
trans,trans-4'-Propyl-4-(3,4,5-trifluorophenyl)bicyclohexyl has several significant applications:
CAS No.: 182442-81-5
CAS No.: 16281-62-2
CAS No.:
CAS No.: 3003-15-4